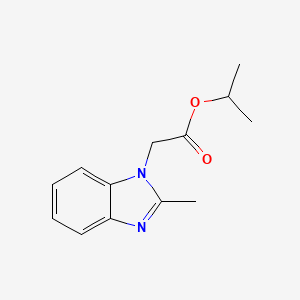

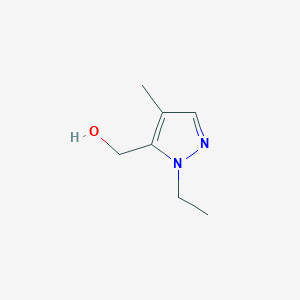

![molecular formula C14H13ClN4S B2353962 4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide CAS No. 51646-16-3](/img/structure/B2353962.png)

4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide” is a chemical compound . It’s a derivative of the triazolopyrimidine class . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their versatile biological activities .

Molecular Structure Analysis

The molecular structure of triazolopyrimidines involves a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure of “4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide” is not provided in the available sources.Chemical Reactions Analysis

Triazolopyrimidines can react with a variety of enzymes and receptors in the biological system, showing versatile biological activities . The specific chemical reactions involving “4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide” are not detailed in the available sources.科学的研究の応用

Organic Chemistry Synthesis

The compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidines, which are synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal Chemistry

1,2,4-triazolo[1,5-a]pyrimidines, the core structure of the compound, are found in numerous natural products exhibiting immense biological activities . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Also, these compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Agriculture

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) scaffold, which the compound belongs to, is present in diverse important structures in agriculture . They are known for their antibacterial, antifungal, and antiparasitic properties .

Anticancer Research

The compound, being a derivative of 1,2,4-triazolo[1,5-a]pyrimidines, has potential applications in anticancer research . These classes of substances have received great attention due to their remarkable biological activities in a variety of domains, such as anti-inflammatory, analgesic, and anticancer .

Material Sciences

1,2,4-triazolo[1,5-a]pyrimidines also have various applications in the material sciences fields .

Coordination Chemistry

TPs are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .

作用機序

Target of Action

Similar compounds have been used in proteomics research , suggesting that they may interact with proteins or other biological macromolecules.

Mode of Action

It’s worth noting that similar compounds have shown antimicrobial activity , suggesting that they may interact with bacterial cells or enzymes to inhibit their growth.

Biochemical Pathways

Compounds with similar structures have been reported to have good anti-proliferative activity in breast cancer cell lines (mcf-7, ln) , indicating that they may affect cell division and growth pathways.

Pharmacokinetics

Similar compounds have been synthesized under microwave conditions , which could potentially influence their bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting that they may inhibit the function of their target molecules or cells.

Action Environment

The synthesis of similar compounds has been achieved at room temperature , suggesting that they may be stable under normal environmental conditions.

特性

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4S/c1-9-7-10(2)19-13(16-9)17-14(18-19)20-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOJVYPLOUSZAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)SCC3=CC=C(C=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

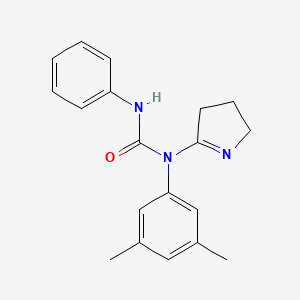

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)

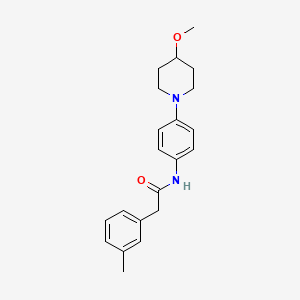

![3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2353888.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2353892.png)

![6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2353894.png)

![5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole](/img/structure/B2353899.png)

![Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2353900.png)

![11-Methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2353901.png)